

BUB1 Kinase Inhibitors: A Comparative Analysis of BAY-1816032 and BAY-320

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Compound of Interest				
Compound Name:	BAY-1816032			
Cat. No.:	B605927	Get Quote		

In the landscape of mitotic checkpoint inhibitors, Budding Uninhibited by Benzimidazoles 1 (BUB1) kinase has emerged as a promising target for anti-cancer therapies. Two notable small molecule inhibitors developed to target BUB1 are **BAY-1816032** and BAY-320. This guide provides a detailed, data-driven comparison of these two compounds to assist researchers and drug development professionals in selecting the appropriate tool for their studies. Based on available preclinical data, **BAY-1816032** demonstrates superior qualities as a BUB1 inhibitor, primarily owing to its significantly higher potency, excellent selectivity, and proven in vivo bioavailability and efficacy, characteristics that are limited or absent in BAY-320.

At a Glance: Key Differences

Feature	BAY-1816032	BAY-320
Biochemical Potency (IC50)	6.1 - 7 nM	680 nM
Cellular Potency (H2A Phos.)	29 nM	560 nM
Kinase Selectivity	Highly selective across >400 kinases	Modest cross-reactivity
In Vivo Bioavailability	Orally bioavailable	Not suitable for in vivo studies
In Vivo Efficacy	Demonstrates anti-tumor activity in combination therapies	No reported in vivo efficacy



Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data available for both inhibitors, highlighting the superior profile of **BAY-1816032**.

Table 1: In Vitro Potency and Cellular Activity

Parameter	BAY-1816032	BAY-320	Reference(s)
BUB1 Enzymatic IC50	6.1 nM[1], 7 nM[2][3]	680 nM[4][5]	[1][2][4][5]
Cellular H2A-pT120 IC50	29 nM (HeLa cells)[2]	560 nM (HeLa cells) [4]	[2][4]
Target Residence Time	87 minutes[2]	Not Reported	[2][3]
Cell Proliferation IC50	1.4 μM (median, various cell lines)[2][3]	10 μM (reduces colony formation)[4]	[2][6][4]

Table 2: Selectivity and In Vivo Properties

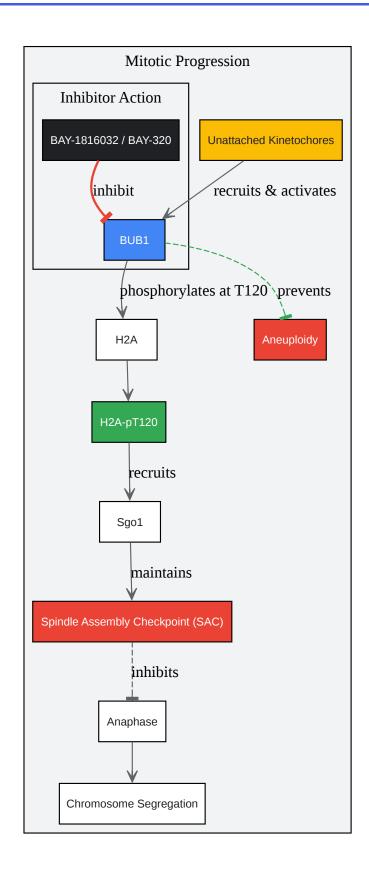


Parameter	BAY-1816032	BAY-320	Reference(s)
Kinase Selectivity Profile	Highly selective against a panel of 395-403 kinases[1][2] [3].	Modest cross- reactivity against a panel of 222 kinases at 10 μM[5][7].	[1][2][3][5][7]
Oral Bioavailability	Yes[1]	Limited pharmacokinetic properties, not suitable for in vivo studies.	[1][6]
In Vivo Efficacy	As a single agent, marginally inhibits tumor growth. In combination with paclitaxel or olaparib, strongly reduces tumor size in xenograft models[2]	Not reported due to poor pharmacokinetics[6].	[2][6][8]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental designs, the following diagrams are provided.

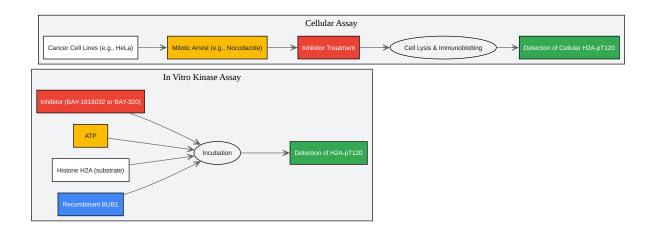




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Caption: BUB1 Signaling Pathway and Point of Inhibition.





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Caption: Experimental Workflow for BUB1 Inhibition Assays.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.

In Vitro BUB1 Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of the compounds on BUB1 kinase activity.

Objective: To determine the IC50 value of a test compound against recombinant BUB1 kinase.

Materials:

Recombinant human BUB1 kinase domain (e.g., amino acids 704-1085).



- Histone H2A as a substrate.
- ATP.
- Test compounds (BAY-1816032 or BAY-320) at various concentrations.
- Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
- Detection reagents: Primary antibody against phosphorylated Histone H2A at Threonine 120 (H2A-pT120), and a secondary antibody conjugate for detection (e.g., HRP-conjugated for chemiluminescence or a fluorescent tag for TR-FRET).
- 96-well or 384-well plates.
- · Plate reader.

Procedure:

- Prepare serial dilutions of the test compounds in DMSO and then dilute in assay buffer.
- Add the recombinant BUB1 kinase and the Histone H2A substrate to the wells of the microplate.
- Add the diluted test compounds to the wells. Include controls with DMSO only (no inhibitor) and wells with no enzyme (background).
- Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP should be kept constant, often near the Km value for BUB1.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Stop the reaction, for example, by adding EDTA.
- Detect the level of H2A-pT120. For an immunoblot-based assay, the reaction mixture is run on an SDS-PAGE gel, transferred to a membrane, and probed with the specific antibodies[9] [10]. For a plate-based assay like TR-FRET, detection reagents are added, and the plate is read using a suitable plate reader[6].



- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Phospho-Histone H2A (H2A-pT120) Assay

This assay measures the ability of an inhibitor to engage and inhibit BUB1 in a cellular context.

Objective: To determine the cellular IC50 of a test compound for the inhibition of BUB1-mediated H2A phosphorylation.

Materials:

- Human cell line (e.g., HeLa).
- Cell culture medium and supplements.
- Mitotic arresting agent (e.g., Nocodazole).
- Test compounds (BAY-1816032 or BAY-320).
- · Lysis buffer.
- Antibodies: anti-H2A-pT120 and a loading control (e.g., anti-total H2A or anti-actin).
- SDS-PAGE and Western blotting equipment.
- Alternatively, kits for flow cytometry or in-cell Western assays can be used[11][12][13].

Procedure:

- Seed cells (e.g., HeLa) in culture plates and allow them to adhere overnight.
- Treat the cells with a mitotic arresting agent like nocodazole to enrich the population of cells in mitosis, where BUB1 is active.



- Add serial dilutions of the test compound to the cells and incubate for a defined period (e.g., 1-3 hours).
- Harvest the cells and prepare cell lysates using an appropriate lysis buffer.
- Determine the protein concentration of the lysates.
- Perform Western blotting: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with the primary antibody against H2A-pT120.
- After incubation with a suitable secondary antibody, visualize the bands and quantify their intensity.
- Normalize the H2A-pT120 signal to a loading control.
- Calculate the percentage of inhibition at each compound concentration and determine the cellular IC50 as described for the in vitro assay.

Conclusion: BAY-1816032 as the Superior BUB1 Inhibitor

While both **BAY-1816032** and BAY-320 are capable of inhibiting BUB1 kinase, the evidence strongly indicates that **BAY-1816032** is the superior inhibitor for preclinical and potentially clinical development. Its nanomolar potency in both biochemical and cellular assays is approximately 100-fold greater than that of BAY-320. Furthermore, its high selectivity minimizes the potential for off-target effects, a crucial aspect for a therapeutic candidate.

The most significant differentiator is the suitability of **BAY-1816032** for in vivo studies. Its oral bioavailability and demonstrated efficacy in animal models, especially in combination with standard-of-care agents like taxanes and PARP inhibitors, position it as a viable drug candidate[6][8]. In contrast, the limited pharmacokinetic properties of BAY-320 make it unsuitable for such in vivo validation, confining its use to in vitro and cell-based experiments as a tool compound[6]. Therefore, for researchers aiming to investigate the therapeutic potential of BUB1 inhibition in a preclinical setting, **BAY-1816032** is the unequivocally better choice.



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